N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide

Medicinal Chemistry Drug Design Conformational Analysis

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide (CAS 900007-04-7, molecular formula C₁₆H₂₀ClNO₄, molecular weight 325.79 g·mol⁻¹) is a synthetic spirocyclic phenoxyacetamide that combines a 1,4-dioxaspiro[4.4]nonane ketal scaffold with a para-chlorophenoxyacetamide side chain via a methylene linker. The 1,4-dioxaspiro[4.4]nonane core is a recognized pharmacophoric element present in HIV integrase inhibitors and in bioactive natural products exhibiting antimicrobial and cytotoxic activities , while the 4-chlorophenoxyacetamide moiety is a validated ligand motif in kinase inhibition and integrated stress response modulation.

Molecular Formula C16H20ClNO4
Molecular Weight 325.79
CAS No. 900007-04-7
Cat. No. B2590578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide
CAS900007-04-7
Molecular FormulaC16H20ClNO4
Molecular Weight325.79
Structural Identifiers
SMILESC1CCC2(C1)OCC(O2)CNC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H20ClNO4/c17-12-3-5-13(6-4-12)20-11-15(19)18-9-14-10-21-16(22-14)7-1-2-8-16/h3-6,14H,1-2,7-11H2,(H,18,19)
InChIKeyYNRJGKCRNVTBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide (CAS 900007-04-7): Procurement-Relevant Structural and Physicochemical Baseline


N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide (CAS 900007-04-7, molecular formula C₁₆H₂₀ClNO₄, molecular weight 325.79 g·mol⁻¹) is a synthetic spirocyclic phenoxyacetamide that combines a 1,4-dioxaspiro[4.4]nonane ketal scaffold with a para-chlorophenoxyacetamide side chain via a methylene linker [1]. The 1,4-dioxaspiro[4.4]nonane core is a recognized pharmacophoric element present in HIV integrase inhibitors and in bioactive natural products exhibiting antimicrobial and cytotoxic activities [2][3], while the 4-chlorophenoxyacetamide moiety is a validated ligand motif in kinase inhibition and integrated stress response modulation [4][5].

Why Generic Substitution Fails for N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide: Critical Structural Specificity


Close analogs of this compound — including the [4.5]decane spiro-homolog (CAS 899729-93-2), ortho-tolyloxy variants (CAS 941870-22-0), and non-halogenated benzamide derivatives — cannot be freely interchanged because the spiro ring size directly modulates conformational entropy upon binding, the para-chlorine substituent alters both the electron density and hydrogen-bonding capacity of the phenoxy ring, and the methylene linker to the spiro center controls the spatial orientation of the acetamide pharmacophore [1]. Even subtle variations can shift a compound from an active scaffold to an inactive one: in the 1,4-dioxaspiro[4.4]nonane class, the specific ring fusion geometry (5/5 vs. 5/6 in the [4.5]decane series) changes the dihedral angle between the ketal oxygens and the pendant acetamide, a parameter critical for target recognition [2]. Furthermore, the 4-chlorophenoxyacetamide substructure is a known pharmacophore in kinase inhibition and ATF4 pathway modulation, where chlorine position (para vs. meta vs. ortho) has been shown to yield distinct activity profiles [3].

Quantitative Differentiation Evidence: N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide versus Closest Analogs


Spiro Ring Size: Molecular Weight Differential Between [4.4]nonane (Target) and [4.5]decane (Closest Homolog)

The target compound possesses a 1,4-dioxaspiro[4.4]nonane core (two fused five-membered rings via a spiro carbon), resulting in a molecular weight of 325.79 g·mol⁻¹ and molecular formula C₁₆H₂₀ClNO₄. The closest commercially available spiro homolog, 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide (CAS 899729-93-2), contains a 1,4-dioxaspiro[4.5]decane core (a five-membered ring fused to a six-membered ring), yielding a molecular weight of 339.8 g·mol⁻¹ and formula C₁₇H₂₂ClNO₄ . The difference of 14.0 g·mol⁻¹ (one methylene unit) translates to an increase in the number of rotatable bonds and a change in the spatial relationship between the ketal oxygens and the acetamide side chain. In spirocyclic scaffolds, expanding from a [4.4] to [4.5] ring system has been shown to reduce target binding affinity due to increased conformational entropy penalty, as demonstrated in spirocyclic kinase inhibitor series where [4.4]nonane scaffolds consistently exhibited lower Kd values than their [4.5]decane counterparts [1].

Medicinal Chemistry Drug Design Conformational Analysis

Chlorine Substitution: Para-Chlorophenoxy vs. Ortho-Tolyloxy Activity Profile Divergence

The target compound features a para-chlorophenoxy group, which is a validated pharmacophoric element in multiple inhibitor chemotypes. In contrast, the commercially available analog N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide (CAS 941870-22-0) replaces the 4-chlorophenoxy with an ortho-tolyloxy group . Across the broader 2-(4-chlorophenoxy)acetamide class, para-chlorine substitution has been shown to confer potent inhibition of the ATF4 pathway (IC₅₀ values as low as 32.43 nM for optimized analogs in HEK-293T cells) [1], whereas ortho-substituted variants typically exhibit >10-fold reduced potency due to steric clash with the target binding pocket [2]. In the c-Met kinase inhibitor series, compounds containing the 4-chlorophenoxy motif displayed IC₅₀ values ranging from 50–500 nM, whereas the corresponding 2-methylphenoxy (o-tolyloxy) analogs showed IC₅₀ values >5 μM, representing a >10-fold loss of potency [3].

Pharmacophore Modeling SAR Analysis Kinase Inhibition

Spiro[4.4]nonane Scaffold Biological Precedent: HIV Integrase Inhibition and Antimicrobial Activity

The 1,4-dioxaspiro[4.4]nonane core scaffold possesses independently validated biological activity, providing a rationale for selecting this compound over non-spirocyclic phenoxyacetamides. The unsubstituted 1,4-dioxaspiro[4.4]nonane (CAS 176-32-9) is documented as an HIV integrase inhibitor that blocks viral replication by preventing integration of HIV genetic material into host DNA . Additionally, natural products containing the spiro[4.4]nonane motif exhibit confirmed biological activities: wulfenioidins A–C (isolated from Orthosiphon wulfenioides) demonstrate NLRP3 inflammasome inhibitory activity [1]; involucratustones A–C display potent cytotoxicity against multiple cancer cell lines [2]; and metabolites from Cordyceps tenuipes containing the 1,6-dioxaspiro[4.4]nonane motif target MurE ligase and histidine kinase in silico, suggesting antimicrobial potential [3]. In contrast, simple acyclic phenoxyacetamides lacking the spiro scaffold (e.g., 2-(4-chlorophenoxy)acetamide, MW 185.61 g·mol⁻¹) exhibit only non-specific enzyme inhibition with IC₅₀ values typically in the high micromolar range (>50 μM), demonstrating that the spirocyclic constraint is necessary for potent, target-specific biological activity .

Antiviral Research Natural Product Chemistry Scaffold Validation

Physicochemical Drug-Likeness: Calculated Property Comparison with the [4.5]decane Spiro Homolog

Comparison of calculated drug-likeness parameters reveals that the target [4.4]nonane compound offers a more favorable profile than the [4.5]decane homolog. The spiro[4.4]nonane core contributes a lower topological polar surface area (tPSA) and reduced number of rotatable bonds compared to the [4.5]decane scaffold. The 1,4-dioxaspiro[4.4]nonane scaffold itself has a reported logP of approximately 1.30 and demonstrates balanced solubility characteristics in both polar and non-polar solvents , while the larger [4.5]decane scaffold exhibits increased lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 per additional methylene) [1]. The target compound's molecular weight of 325.79 g·mol⁻¹ places it well within Lipinski-compliant space (Rule of Five: MW <500, logP <5, HBD <5, HBA <10), whereas the [4.5]decane homolog at 339.8 g·mol⁻¹ approaches the upper acceptable range for certain CNS drug discovery programs (desired MW <350). The chlorine atom provides a calculated logD₇.₄ contribution of approximately +0.7 to +1.0, balancing aqueous solubility with membrane permeability [2].

ADME Prediction Drug-Likeness Physicochemical Profiling

Prioritized Research and Industrial Application Scenarios for N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide


Kinase Inhibitor Lead Discovery Programs Targeting c-Met, PKMYT1, or MAPK Pathways

The combination of the 4-chlorophenoxyacetamide pharmacophore with the spiro[4.4]nonane scaffold positions this compound as a privileged starting point for kinase inhibitor discovery. The 4-chlorophenoxyacetamide moiety has demonstrated c-Met kinase inhibition with IC₅₀ values in the 50–500 nM range in chalcone hybrid series [1], while spirocyclic kinase scaffolds are validated across multiple patent families [2]. Procurement for kinase profiling panels or fragment-based screening campaigns is recommended when the research goal is to identify selective kinase inhibitors with a novel spirocyclic chemotype distinct from flat aromatic ATP-competitive scaffolds.

Antiviral Research: HIV Integrase and Related Viral Target Screening

The 1,4-dioxaspiro[4.4]nonane core is independently validated as an HIV integrase inhibitor scaffold . The target compound, which appends a 4-chlorophenoxyacetamide side chain to this core, represents a structurally diversified analog that may exhibit improved integrase inhibition potency or altered resistance profiles compared to the parent scaffold. Procurement is indicated for antiviral screening programs seeking to expand beyond known integrase strand transfer inhibitor (INSTI) chemotypes, particularly where resistance to first-generation integrase inhibitors (raltegravir, elvitegravir) has been observed.

Integrated Stress Response (ISR) Modulation: ATF4 Pathway Inhibitor Development

The 4-chlorophenoxyacetamide moiety is a critical pharmacophore in ATF4 pathway inhibitors, with optimized analogs demonstrating IC₅₀ values as low as 32.43 nM in Thapsigargin-stimulated HEK-293T cellular assays [3]. The target compound combines this validated ATF4-inhibitory motif with a spiro[4.4]nonane scaffold that may confer improved selectivity over other ISR modulators such as ISRIB (trans-N,N′-1,4-cyclohexanediylbis[2-(4-chlorophenoxy)acetamide], IC₅₀ = 5 nM for PERK inhibition) [4]. Procurement is recommended for laboratories investigating the role of ATF4 in cancer cell survival, neurodegenerative diseases, or metabolic disorders.

Synthetic Methodology Development: Spirocyclic Building Block for Parallel Library Synthesis

As a building block containing a spiro[4.4]nonane core with a pendant chlorophenoxyacetamide group, this compound is suited for parallel library synthesis in medicinal chemistry campaigns. The chlorine atom serves as a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid diversification of the phenoxy ring, while the amide linkage can be further functionalized [5]. Procurement is indicated for academic or industrial medicinal chemistry groups building focused spirocyclic compound libraries for screening against diverse biological targets.

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.